molecular formula C14H23ClN2O B2921457 Dimethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine hydrochloride CAS No. 1052508-50-5

Dimethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine hydrochloride

Cat. No.: B2921457
CAS No.: 1052508-50-5
M. Wt: 270.8
InChI Key: UGUUIGZYCPCCEX-UHFFFAOYSA-N
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Description

This compound is an amine derivative, which means it contains a nitrogen atom that is bonded to one or more alkyl or aryl groups. In this case, the nitrogen atom is bonded to a tetrahydrofuran group (a five-membered ring containing oxygen), a methyl group, and a phenyl group (a six-membered ring containing carbon). The “hydrochloride” at the end suggests that this compound is a salt of hydrochloric acid, meaning it likely carries a positive charge that is balanced by a chloride ion .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydrofuran ring, the introduction of the amine group, and the addition of the phenyl group. Without specific information, it’s hard to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrahydrofuran ring and the phenyl ring would contribute to the three-dimensionality of the molecule, and the amine group could participate in hydrogen bonding .


Chemical Reactions Analysis

Amines are generally basic, so this compound would likely react with acids. The presence of the tetrahydrofuran ring and the phenyl ring could also make the compound susceptible to reactions that involve these groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Amines generally have higher boiling points than similar-sized molecules that don’t contain nitrogen, due to their ability to form hydrogen bonds. The presence of the rings could also affect the compound’s solubility and stability .

Scientific Research Applications

Synthesis and Structural Analysis

  • Research on similar compounds focuses on their synthesis and structural characterization, exploring the properties of various amine and amide derivatives. For instance, studies have synthesized novel compounds by hydrosilylation reactions, revealing the impact of amine structure and substituents on cytotoxicity (Ignatovich et al., 2013).
  • Another study compared different activation chemistries for amine ligation to hyaluronan, highlighting the efficiency of certain chemical tools over traditional methods, which could be relevant for biomedical applications (D’Este et al., 2014).

Chemical Properties and Reactions

  • Investigations into the photochemical behavior of certain aminopyridines and pyridones have provided insights into dimerization processes under specific conditions, which could have implications for understanding the reactivity of complex organic molecules (Taylor & Kan, 1963).
  • Studies on aminoboranes, derived from lithium aminoborohydrides, have explored their synthesis, reactions, and potential as reducing agents, which may offer perspectives on the use of similar compounds in organic synthesis and catalysis (Pasumansky et al., 2008).

Future Directions

The future directions for research on this compound would depend on its intended use. If it shows promise in preliminary studies, it could be further investigated for potential applications in medicine, materials science, or other fields .

Properties

IUPAC Name

N,N-dimethyl-4-[(oxolan-2-ylmethylamino)methyl]aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O.ClH/c1-16(2)13-7-5-12(6-8-13)10-15-11-14-4-3-9-17-14;/h5-8,14-15H,3-4,9-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUUIGZYCPCCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNCC2CCCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640728
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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